Opposing Effects on GTP Hydrolysis vs. Thiostrepton at Shared Ribosomal Binding Site
Micrococcin P1 and thiostrepton both bind to the L11 binding domain of 23S rRNA (nucleotides A1067-A1098) and block ribosomal A-site processes, yet they exert diametrically opposed effects on GTP hydrolysis. In biochemical assays using E. coli 50S ribosomal subunits, micrococcin P1 stimulates EF-G-dependent GTP hydrolysis whereas thiostrepton inhibits this activity [1]. This functional divergence correlates with differential chemical protection patterns at nucleotide A1067 within the terminal loop: thiostrepton protects the N-1 position from chemical probes while micrococcin P1 renders this same position more reactive [1].
| Evidence Dimension | EF-G-dependent GTP hydrolysis activity |
|---|---|
| Target Compound Data | Stimulation (enhanced GTPase activity) |
| Comparator Or Baseline | Thiostrepton: Inhibition (reduced GTPase activity) |
| Quantified Difference | Qualitative opposite directional effect; differential chemical reactivity at nucleotide A1067 (protected vs. enhanced reactivity) |
| Conditions | E. coli 50S ribosomal subunits; L11-23S rRNA complex biochemical assays; chemical and nuclease probing |
Why This Matters
Opposing functional effects on GTPase activity at the same ribosomal site means that micrococcin P1 cannot be functionally substituted by thiostrepton in translation machinery studies, resistance mechanism investigations, or screening assays where differential GTPase modulation is the experimental endpoint.
- [1] Porse BT, Cundliffe E, Garrett RA. Antibiotic interactions at the GTPase-associated centre within Escherichia coli 23S rRNA. EMBO J. 1989;8(2):607-611. View Source
